1-(1-(3-Chloro-5-fluorophenyl)cyclopropyl)ethan-1-ol
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Overview
Description
1-(1-(3-Chloro-5-fluorophenyl)cyclopropyl)ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 3-chloro-5-fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Chloro-5-fluorophenyl)cyclopropyl)ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 3-chloro-5-fluorobenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative. This intermediate is then subjected to reduction using lithium aluminum hydride to yield the desired ethan-1-ol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Chloro-5-fluorophenyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(1-(3-Chloro-5-fluorophenyl)cyclopropyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(3-Chloro-5-fluorophenyl)cyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-5-fluorophenyl)-1-cyclopropylmethanol
- 1-(3-Chloro-5-fluorophenyl)-1-cyclopropylpropan-1-ol
- 1-(3-Chloro-5-fluorophenyl)-1-cyclopropylbutan-1-ol
Uniqueness
1-(1-(3-Chloro-5-fluorophenyl)cyclopropyl)ethan-1-ol is unique due to its specific combination of a cyclopropyl group and a 3-chloro-5-fluorophenyl substituent. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H12ClFO |
---|---|
Molecular Weight |
214.66 g/mol |
IUPAC Name |
1-[1-(3-chloro-5-fluorophenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C11H12ClFO/c1-7(14)11(2-3-11)8-4-9(12)6-10(13)5-8/h4-7,14H,2-3H2,1H3 |
InChI Key |
BWJXDILWMWJHBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC(=CC(=C2)Cl)F)O |
Origin of Product |
United States |
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